tert-Butyl b-oxo-4-methylbenzenepropanoate
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Overview
Description
tert-Butyl b-oxo-4-methylbenzenepropanoate is an organic compound with the molecular formula C14H18O3. It is a derivative of benzenepropanoic acid and is characterized by the presence of a tert-butyl ester group and a ketone functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl b-oxo-4-methylbenzenepropanoate typically involves the esterification of 4-methylbenzenepropanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl b-oxo-4-methylbenzenepropanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 4-methylbenzenepropanoic acid.
Reduction: 4-methylbenzenepropanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
tert-Butyl b-oxo-4-methylbenzenepropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl b-oxo-4-methylbenzenepropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl b-oxo-4-methoxybenzenepropanoate: Similar structure but with a methoxy group instead of a methyl group.
tert-Butyl b-oxo-4-bromobenzenepropanoate: Contains a bromine atom instead of a methyl group.
Uniqueness
tert-Butyl b-oxo-4-methylbenzenepropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable compound in various applications.
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
tert-butyl 3-(4-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C14H18O3/c1-10-5-7-11(8-6-10)12(15)9-13(16)17-14(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
SAHWYPRVBBXIFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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